5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 200884-04-4
VCID: VC2515796
InChI: InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12)
SMILES: CC1=CC(=NC2=C(C(=NN12)N)N)C
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine

CAS No.: 200884-04-4

Cat. No.: VC2515796

Molecular Formula: C8H11N5

Molecular Weight: 177.21 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine - 200884-04-4

Specification

CAS No. 200884-04-4
Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
IUPAC Name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Standard InChI InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12)
Standard InChI Key UWPZIUVTJBGBCD-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C(C(=NN12)N)N)C
Canonical SMILES CC1=CC(=NC2=C(C(=NN12)N)N)C

Introduction

Chemical Properties and Structure

Basic Identification and Molecular Characteristics

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is identified by the CAS Registry Number 200884-04-4. The compound has a molecular formula of C8H11N5 and a molecular weight of 177.21 g/mol. Its IUPAC name is 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, which accurately describes its structural components and substitution pattern.

The compound's structure can be represented through various chemical notations, including:

Table 1: Chemical Identifiers of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine

Identifier TypeValue
CAS Number200884-04-4
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Standard InChIInChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12)
Standard InChIKeyUWPZIUVTJBGBCD-UHFFFAOYSA-N
SMILESCC1=CC(=NC2=C(C(=NN12)N)N)C
PubChem Compound ID5185008

Physicochemical Properties

The physicochemical properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine determine its behavior in biological systems and its potential as a drug candidate. These properties provide insights into its expected pharmacokinetic profile and interactions with biological targets.

Table 2: Physicochemical Properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine

PropertyValue
Topological Polar Surface Area (TPSA)82.23
LogP0.51054
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Rotatable Bonds0

The moderate lipophilicity indicated by the LogP value (0.51054) suggests a balance between aqueous solubility and membrane permeability, which is favorable for drug development. The TPSA value of 82.23 falls within a range that is generally compatible with good oral bioavailability. The number of hydrogen bond donors and acceptors indicates the compound's capacity for specific molecular interactions with biological targets, particularly protein binding sites.

The absence of rotatable bonds (0) suggests a conformationally rigid structure, which may contribute to specific binding interactions with target proteins by reducing the entropic penalty upon binding.

Synthesis Methods and Structural Development

General Synthetic Approaches

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, involves several established methodologies that have been refined over time to improve efficiency and yield. Based on current research in this field, several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines .

These synthetic strategies include cyclization reactions, condensation methods, three-component reactions, microwave-assisted synthesis, and green chemistry approaches . These methods allow for the construction of the fused heterocyclic system with specific substitution patterns that determine the biological activity of the resulting compounds.

Biological Activity and Applications

Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines, including derivatives like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, have demonstrated significant potential as protein kinase inhibitors . Protein kinases are key regulators in cellular signaling pathways and are frequently disrupted in various diseases, particularly cancer, making them important targets for therapeutic intervention.

These compounds can target various kinases involved in cellular processes, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, among others . The ability to inhibit these kinases makes pyrazolo[1,5-a]pyrimidines valuable tools in both basic research and drug development.

Pyrazolo[1,5-a]pyrimidines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of their substrates . Some derivatives may also function as allosteric inhibitors, binding to sites distinct from the ATP-binding pocket to modulate enzyme activity.

Applications in Cancer Research

The protein kinase inhibitory properties of pyrazolo[1,5-a]pyrimidines make them particularly relevant in cancer research and therapy development. EGFR-targeting derivatives have shown promise in non-small cell lung cancer (NSCLC) treatment, while compounds that inhibit B-Raf and MEK kinases have demonstrated potential in melanoma therapy .

Biological evaluations, including in vitro and in vivo studies, have demonstrated the cytotoxicity, kinase selectivity, and antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives . These findings support the continued investigation of compounds like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine in targeted cancer therapy approaches.

SupplierPurityDesignationStatus
VulcanchemNot specifiedResearch use onlyAvailable
ChemScene95+%Research use onlyAvailable
AmbeedNot specifiedResearch use onlyAvailable
CymitQuimicaMin. 95%Not specifiedDiscontinued

These commercial sources provide researchers with access to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine for various research applications, facilitating continued investigation into its potential biological activities and applications in drug development.

Current Challenges and Future Directions

Despite the advances in understanding and utilizing pyrazolo[1,5-a]pyrimidines like 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, several challenges remain in their development and application. These challenges include drug resistance, off-target effects, and toxicity concerns .

Future research directions in this field will likely focus on optimizing synthetic approaches, improving drug selectivity, and enhancing bioavailability to increase the clinical efficacy of pyrazolo[1,5-a]pyrimidine derivatives . The continued development of more selective inhibitors with improved pharmacokinetic properties represents an important goal for researchers working with these compounds.

For 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine specifically, further research is needed to fully characterize its biological activities, potential applications, and safety profile. This research will contribute to a more comprehensive understanding of its potential as a research tool and drug development candidate.

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